An In-depth Technical Guide to the Synthesis and Characterization of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid
An In-depth Technical Guide to the Synthesis and Characterization of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid
This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid. This compound serves as a valuable building block in pharmaceutical and medicinal chemistry, primarily due to its bifunctional nature, incorporating a protected amine and a carboxylic acid moiety on a rigid cyclohexane scaffold.[1] The insights provided herein are geared towards researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.
Introduction
trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid, with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol , is a derivative of tranexamic acid, a well-known antifibrinolytic agent.[2][3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances its utility in multi-step organic syntheses by preventing unwanted side reactions.[5][6] The propionic acid side chain offers a versatile handle for further chemical modifications, making this molecule an attractive intermediate for the development of novel therapeutics.[1]
Synthesis of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid
A reliable synthetic route to the target molecule commences with the commercially available trans-4-(Boc-amino)cyclohexanecarboxylic acid.[7][8][9] The key transformation is a one-carbon homologation of the carboxylic acid to a propionic acid. For this purpose, the Arndt-Eistert reaction is a well-established and suitable method.[6][10][11][12][13] This classical homologation procedure involves the conversion of a carboxylic acid to its next higher homolog.[12][13]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-butyl ( trans -4-(chloroformyl)cyclohexyl)carbamate (Acid Chloride Formation)
-
To a solution of trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Causality: Oxalyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[14] The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, the active acylating species. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Step 2: Synthesis of tert-butyl (trans-4-(2-diazoacetyl)cyclohexyl)carbamate (Diazoketone Formation)
-
Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or THF (10 mL/g of the initial carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.2 eq) with gentle stirring. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
The reaction progress can be monitored by the disappearance of the yellow color of diazomethane and by TLC.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure to yield the crude diazoketone.
Causality: Diazomethane reacts with the acid chloride to form the α-diazoketone intermediate.[11][13] Using two equivalents of diazomethane is necessary; the first equivalent forms the diazoketone, and the second neutralizes the HCl generated during the reaction to prevent the formation of chlorinated byproducts.[13]
Step 3 & 4: Synthesis of trans-3-(4-(tert-butoxycarbonylamino)cyclohexyl)propionic acid (Wolff Rearrangement and Hydrolysis)
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add a catalytic amount of silver benzoate or silver oxide (Ag₂O) (0.1 eq).
-
Heat the reaction mixture to 50-70 °C with stirring. The progress of the Wolff rearrangement is indicated by the evolution of nitrogen gas.
-
After the gas evolution ceases (typically 1-2 hours), continue heating for an additional hour to ensure complete reaction.
-
Cool the mixture to room temperature and filter to remove the silver catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution.
-
The aqueous layer is acidified with 1M HCl to a pH of 3-4 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Causality: The silver catalyst facilitates the Wolff rearrangement of the diazoketone, which involves the loss of nitrogen gas and a 1,2-migration to form a ketene intermediate.[6][10][11][12] In the presence of water, the ketene is trapped to form the homologous carboxylic acid.[10]
Characterization of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.45 | s | 9H | tert-butyl protons of the Boc group |
| ~ 0.9-2.2 | m | 10H | Cyclohexane ring protons |
| ~ 2.3 | t | 2H | -CH₂-COOH |
| ~ 3.4 | m | 1H | CH-NHBoc |
| ~ 4.5 | br s | 1H | N-H |
| ~ 12.0 | br s | 1H | COOH |
Interpretation: The singlet at ~1.45 ppm is a hallmark of the Boc protecting group.[15] The protons of the cyclohexane ring will appear as a complex multiplet in the upfield region. The triplet for the methylene group adjacent to the carboxylic acid and the multiplet for the proton attached to the nitrogen-bearing carbon are also key diagnostic signals. The broad singlets for the N-H and COOH protons are concentration-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 28.4 | (CH₃)₃C- |
| ~ 30-45 | Cyclohexane carbons |
| ~ 35 | -CH₂-COOH |
| ~ 50 | CH-NHBoc |
| ~ 79.2 | (CH₃)₃C- |
| ~ 155.5 | N-C=O (Boc) |
| ~ 175 | -COOH |
Interpretation: The signal around 28.4 ppm corresponds to the three equivalent methyl carbons of the Boc group, while the quaternary carbon of the Boc group appears around 79.2 ppm.[16] The two carbonyl carbons will be observed in the downfield region, with the carboxylic acid carbon being the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretching of the carboxylic acid |
| ~ 3350 | Medium | N-H stretching of the carbamate |
| ~ 2930, 2850 | Strong | C-H stretching of alkyl groups |
| ~ 1710 | Strong | C=O stretching of the carboxylic acid |
| ~ 1690 | Strong | C=O stretching of the carbamate (Boc) |
| ~ 1520 | Medium | N-H bending of the carbamate |
Interpretation: The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[17][18][19] The N-H stretch of the Boc-protected amine is expected around 3350 cm⁻¹.[20] The two distinct strong carbonyl peaks around 1710 cm⁻¹ and 1690 cm⁻¹ correspond to the carboxylic acid and the carbamate, respectively.[20]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 272.18 | [M+H]⁺ (Calculated for C₁₄H₂₆NO₄⁺) |
| 216.14 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 172.15 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ should be observed. Characteristic fragmentation of Boc-protected amines includes the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][21][22] The observation of a prominent peak at m/z 57 corresponding to the tert-butyl cation is also a strong indicator of the presence of the Boc group.[1][21]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 137 °C[23] |
Conclusion
This technical guide outlines a feasible and well-documented synthetic strategy for trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid, leveraging the classical Arndt-Eistert homologation. The provided characterization data, based on established spectroscopic principles for analogous structures, offers a robust framework for the verification of the synthesized product. The detailed protocols and mechanistic insights are intended to empower researchers in their synthetic endeavors and contribute to the advancement of drug discovery and development.
References
-
Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
- Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.
-
Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 4-(Boc-amino)cyclohexanecarboxylic acid, 97% | CAS 130309-46-5. Retrieved from [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Arndt-Eistert reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Nature. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Retrieved from [Link]
-
Wuhan Combed Biotech. (n.d.). trans-(N-Boc-4-aminocyclohexyl)acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Retrieved from [Link]
-
SlidePlayer. (n.d.). Wittig reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubMed. (n.d.). The infrared absorption of amino acid side chains. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2025). Homologation of Carboxylic Acids using a Radical-Polar Conjunctive Reagent with Jonathan Gruhin. Retrieved from [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 4-(Boc-amino)cyclohexanecarboxylic acid, 97% | CAS 130309-46-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 130309-46-5 Cas No. | 4-Aminocyclohexane-1-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 9. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Arndt-Eistert Synthesis [organic-chemistry.org]
- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 14. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. The infrared absorption of amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
